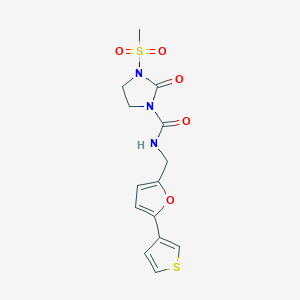

![molecular formula C23H16FNO4 B2705551 4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903870-63-3](/img/structure/B2705551.png)

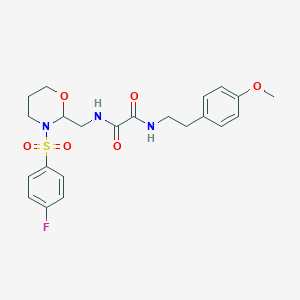

4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione” is a derivative of thienotriazolodiazepine with potent sedative and anxiolytic effects . It has been sold as a designer drug .

Synthesis Analysis

The synthesis and characterization of a series of 4-substituted phenyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-thiones were presented . Preliminary in vitro antimicrobial activity of the compounds was assessed against a panel of microorganisms including S. aureus, E. faecalis, P. aeruginosa, E. coli, and C. albicans .Molecular Structure Analysis

The molecular structure of this compound is complex and involves a seven-membered heterocyclic ring system, a fused aromatic group, and the group –N–C(=O)–, similar to a protein amide bond .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Applications De Recherche Scientifique

Anticancer Activity

The compound’s structural features make it a potential candidate for cancer therapy. Researchers have investigated its effects on various cancer cell lines, including breast cancer. Preliminary studies suggest that it may inhibit tumor growth and proliferation .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. Some studies have explored the anti-inflammatory potential of this compound. By modulating inflammatory pathways, it could contribute to the development of novel anti-inflammatory drugs .

Antimicrobial Activity

Pyrazole derivatives, including this compound, have demonstrated antimicrobial properties. Researchers have evaluated its effectiveness against bacteria, fungi, and other pathogens. Understanding its mechanism of action could lead to new antimicrobial agents .

Analgesic Effects

Pyrazoles are known for their analgesic properties. Investigations into this compound’s ability to alleviate pain could provide insights for pain management strategies .

Metabolic Disorders

Given its structural resemblance to certain bioactive molecules, researchers have explored its potential impact on metabolic disorders. Investigations include its interaction with nuclear receptors involved in lipid and glucose metabolism .

Drug Design and Development

Fluorinated compounds are popular in medicinal chemistry due to their stability and enhanced binding affinity. Researchers have used this compound as a scaffold for designing novel drugs targeting specific receptors or enzymes .

Orientations Futures

Propriétés

IUPAC Name |

4-[2-(4-fluorophenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FNO4/c24-17-12-10-15(11-13-17)19(26)14-25-22(27)18-8-4-5-9-20(18)29-21(23(25)28)16-6-2-1-3-7-16/h1-13,21H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLCINNXYJMZKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)N(C(=O)C3=CC=CC=C3O2)CC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2705469.png)

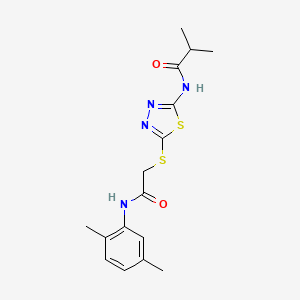

![7-hexadecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705471.png)

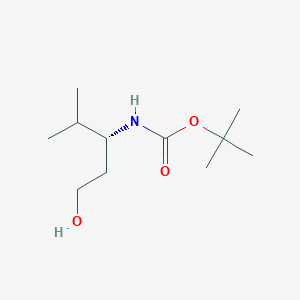

![N-isopropyl-3-[5-oxo-1-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2705478.png)

![3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide](/img/structure/B2705479.png)

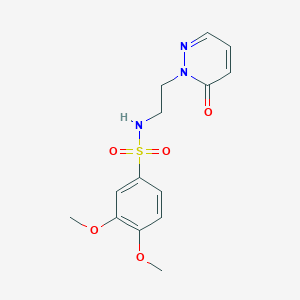

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2705487.png)

![3-(4-ethoxyphenyl)-5,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705489.png)